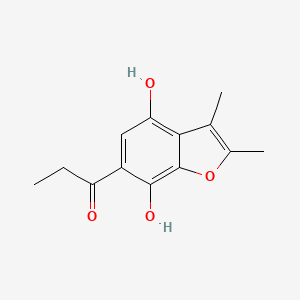
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is an organic compound with the molecular formula C13H14O4. It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups at positions 4 and 7, two methyl groups at positions 2 and 3, and a propionyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups at positions 2 and 3 can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Scientific Research Applications
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes .
Comparison with Similar Compounds
Similar Compounds
4,7-Benzofurandiol, 2,3-dimethyl-: Lacks the propionyl group, which may affect its chemical reactivity and biological activity.
4,7-Benzofurandiol, 2,3-dimethyl-6-acetyl-: Contains an acetyl group instead of a propionyl group, which may influence its properties and applications.
Uniqueness
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is unique due to the presence of the propionyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
49812-94-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)propan-1-one |
InChI |
InChI=1S/C13H14O4/c1-4-9(14)8-5-10(15)11-6(2)7(3)17-13(11)12(8)16/h5,15-16H,4H2,1-3H3 |
InChI Key |
RAPPODMWSJOVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


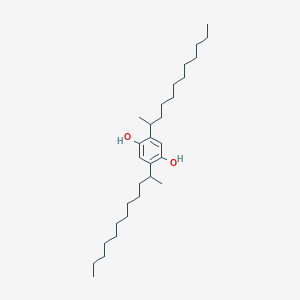
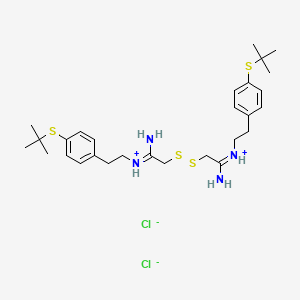
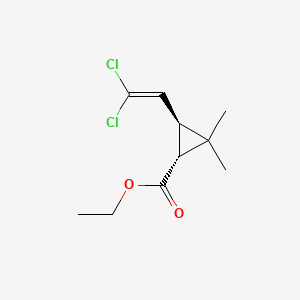
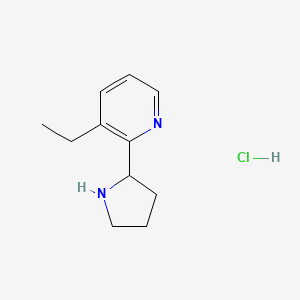
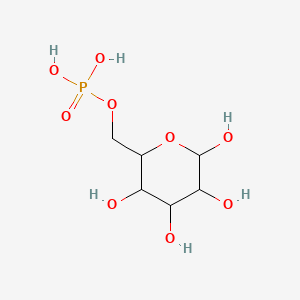
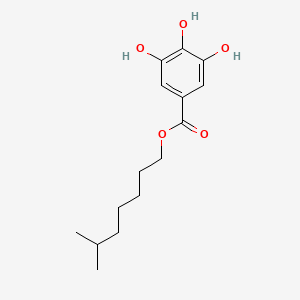
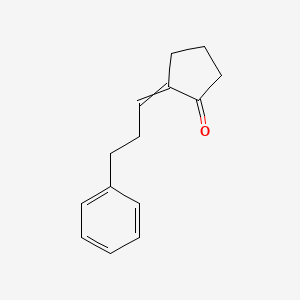
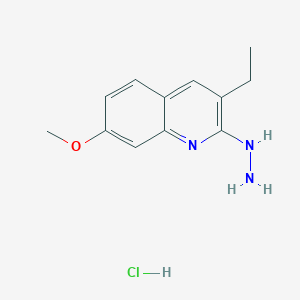

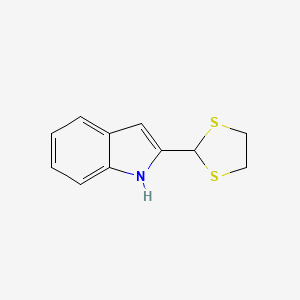
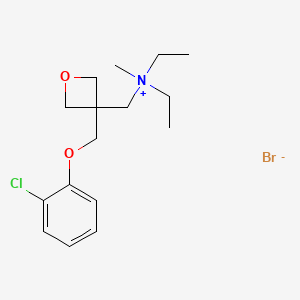
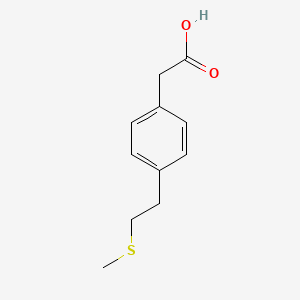
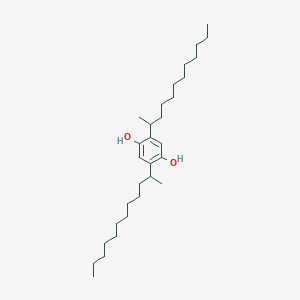
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
